molecular formula C10H15NO4 B2445316 4-Methoxy-1-prop-2-enoylpiperidine-4-carboxylic acid CAS No. 1873217-62-9

4-Methoxy-1-prop-2-enoylpiperidine-4-carboxylic acid

Cat. No.: B2445316
CAS No.: 1873217-62-9
M. Wt: 213.233
InChI Key: KXQKVERBRKMNLF-UHFFFAOYSA-N
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Description

4-Methoxy-1-prop-2-enoylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C11H17NO4 It is known for its unique structure, which includes a piperidine ring substituted with a methoxy group and a prop-2-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-prop-2-enoylpiperidine-4-carboxylic acid typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Addition of Prop-2-enoyl Group: The prop-2-enoyl group is added through acylation reactions, often using prop-2-enoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-prop-2-enoylpiperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or prop-2-enoyl groups, using reagents like sodium methoxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-Methoxy-1-prop-2-enoylpiperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-prop-2-enoylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and prop-2-enoyl groups play crucial roles in its reactivity and binding affinity. The compound may act by modulating enzyme activity, receptor binding, or signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1-prop-2-enoylpiperidine-4-carboxylic acid derivatives: Compounds with similar structures but different substituents.

    Piperidine carboxylic acids: Compounds with a piperidine ring and carboxylic acid group but lacking the methoxy or prop-2-enoyl groups.

Uniqueness

This compound is unique due to the presence of both methoxy and prop-2-enoyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-1-prop-2-enoylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-3-8(12)11-6-4-10(15-2,5-7-11)9(13)14/h3H,1,4-7H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQKVERBRKMNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)C(=O)C=C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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